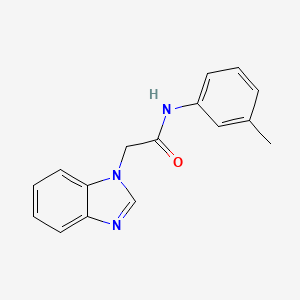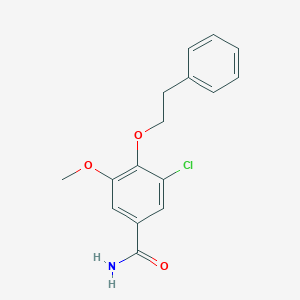
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide, also known as BMA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMA-1 is a benzimidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that this compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In addition, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. This compound is also sensitive to light and air and needs to be stored in a dark and dry place.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. Another direction is to explore the potential of this compound as an antibacterial and antifungal agent. More studies are needed to determine the spectrum of activity of this compound against different bacterial and fungal strains. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various fields.
Synthesemethoden
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to have anticancer, antibacterial, and antifungal properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-4-6-13(9-12)18-16(20)10-19-11-17-14-7-2-3-8-15(14)19/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPIFTHYOVCRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-methoxy-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5343259.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
![2,5-dimethyl-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5343286.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5343291.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5343306.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one ethanedioate (salt)](/img/structure/B5343325.png)

![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)
![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)